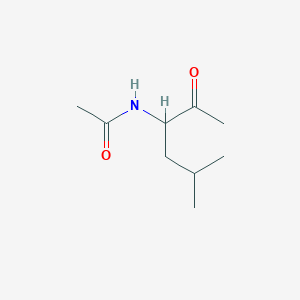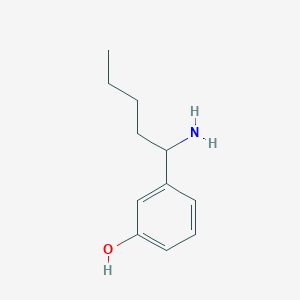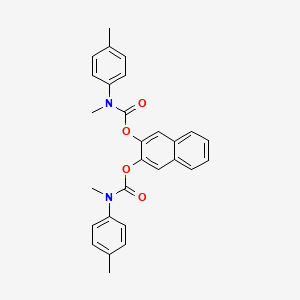![molecular formula C11H16O3 B12124710 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- CAS No. 674282-47-4](/img/structure/B12124710.png)
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- is an organic compound with the molecular formula C11H16O3 It is a derivative of furfural, where the furan ring is substituted with a pentyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- typically involves the reaction of furfural with pentyloxy methylating agents under controlled conditions. One common method is the alkylation of furfural using pentyloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
On an industrial scale, the production of 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pentyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: 2-Furancarboxylic acid, 5-[(pentyloxy)methyl]-
Reduction: 2-Furanmethanol, 5-[(pentyloxy)methyl]-
Substitution: Various substituted furans depending on the nucleophile used
Scientific Research Applications
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pentyloxy methyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde, 5-methyl-: Similar structure but with a methyl group instead of a pentyloxy methyl group.
2,5-Furandicarboxaldehyde: Contains two aldehyde groups, making it more reactive.
2-Furancarboxaldehyde, 5-(2-furanylmethyl)-: Contains a furanylmethyl group, leading to different reactivity and applications .
Uniqueness
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyloxy methyl group enhances its solubility in organic solvents and its potential for functionalization, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
674282-47-4 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-(pentoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H16O3/c1-2-3-4-7-13-9-11-6-5-10(8-12)14-11/h5-6,8H,2-4,7,9H2,1H3 |
InChI Key |
SRSKDYXXDVKXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12124629.png)


![2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12124641.png)


![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B12124653.png)


![Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate](/img/structure/B12124679.png)
![N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12124702.png)

![1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide](/img/structure/B12124715.png)

